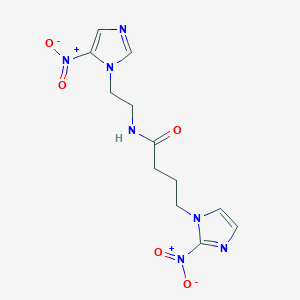
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of nitroimidazole groups in the structure makes this compound particularly interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide typically involves the reaction of 2-nitroimidazole with an appropriate butanamide derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and protozoal infections.
Medicine: Investigated for its potential anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide involves the reduction of the nitro groups to reactive intermediates that can interact with cellular macromolecules. These reactive intermediates can cause DNA damage, leading to cell death. The compound is particularly effective in hypoxic conditions, making it a potential candidate for targeting hypoxic tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Secnidazole: A nitroimidazole derivative used to treat bacterial vaginosis.
Uniqueness
2-Nitro-N-(2-(5-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is unique due to its dual nitroimidazole groups, which may enhance its biological activity and specificity. This structural feature distinguishes it from other nitroimidazole derivatives and may contribute to its potential as a therapeutic agent .
Propiedades
Número CAS |
154094-95-8 |
|---|---|
Fórmula molecular |
C12H15N7O5 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-1-5-16-6-4-15-12(16)19(23)24)14-3-7-17-9-13-8-11(17)18(21)22/h4,6,8-9H,1-3,5,7H2,(H,14,20) |
Clave InChI |
UPAXAMPOZYLHQR-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
Sinónimos |
N-[2-nitro-3-[2-(5-nitroimidazol-1-yl)ethyl]-2H-imidazol-1-yl]butanami de |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















